molecular formula C14H19N5O5 B14100566 3'-Deoxy-N-(2-methylpropanoyl)guanosine CAS No. 157025-66-6

3'-Deoxy-N-(2-methylpropanoyl)guanosine

Cat. No.: B14100566
CAS No.: 157025-66-6
M. Wt: 337.33 g/mol
InChI Key: QSXPVQGZAJGZPJ-HHURGBBESA-N
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Description

3’-Deoxy-N-(2-methylpropanoyl)guanosine is a modified nucleoside compound. It is structurally derived from guanosine, a purine nucleoside, by replacing the hydroxyl group at the 3’ position with a hydrogen atom and attaching a 2-methylpropanoyl group to the nitrogen atom. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-N-(2-methylpropanoyl)guanosine typically involves multiple steps. The starting material is guanosine, which undergoes selective deoxygenation at the 3’ position. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3’-deoxyguanosine is then subjected to acylation with 2-methylpropanoic anhydride or 2-methylpropanoic acid chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of 3’-Deoxy-N-(2-methylpropanoyl)guanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-N-(2-methylpropanoyl)guanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the guanine base, particularly at the 2-amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanine base.

    Reduction: Reduced forms of the guanine base.

    Substitution: Alkylated derivatives of the guanine base.

Scientific Research Applications

3’-Deoxy-N-(2-methylpropanoyl)guanosine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acid analogs and modified oligonucleotides.

    Biology: Studied for its role in modulating nucleic acid interactions and as a probe for studying DNA and RNA structures.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Deoxy-N-(2-methylpropanoyl)guanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This leads to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxyguanosine: Lacks the 2-methylpropanoyl group but shares the deoxygenation at the 3’ position.

    2’-Deoxyguanosine: Similar structure but with a hydroxyl group at the 2’ position instead of the 3’ position.

    Guanosine: The parent compound with hydroxyl groups at both the 2’ and 3’ positions.

Uniqueness

3’-Deoxy-N-(2-methylpropanoyl)guanosine is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and enhances its biological activity compared to its analogs .

Properties

CAS No.

157025-66-6

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H19N5O5/c1-6(2)11(22)17-14-16-10-9(12(23)18-14)15-5-19(10)13-8(21)3-7(4-20)24-13/h5-8,13,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,13+/m0/s1

InChI Key

QSXPVQGZAJGZPJ-HHURGBBESA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O

Origin of Product

United States

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